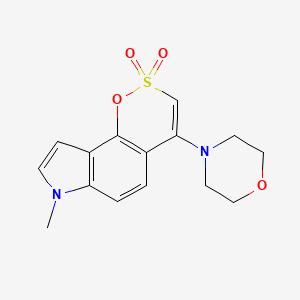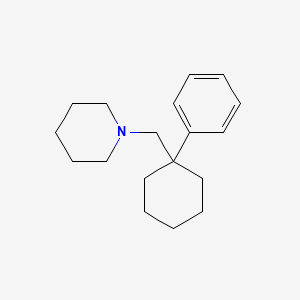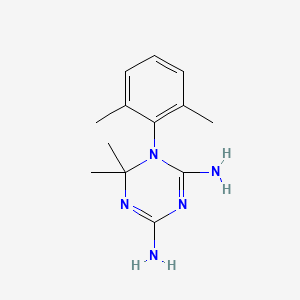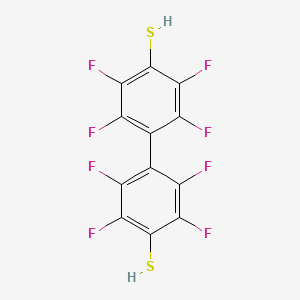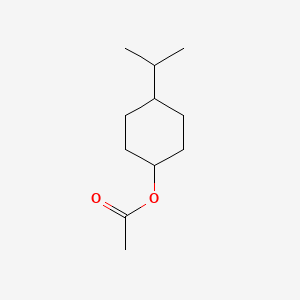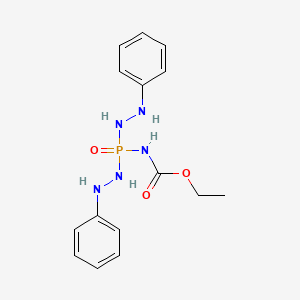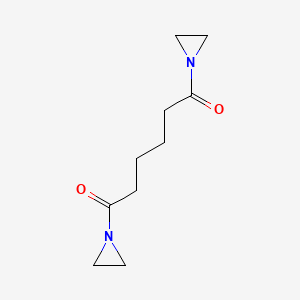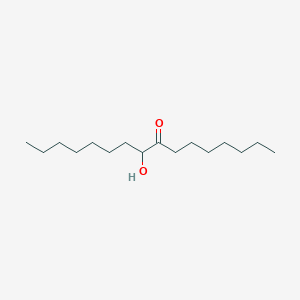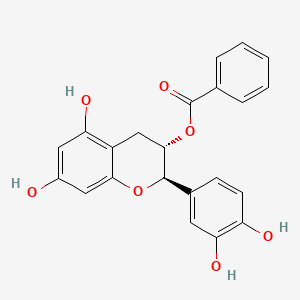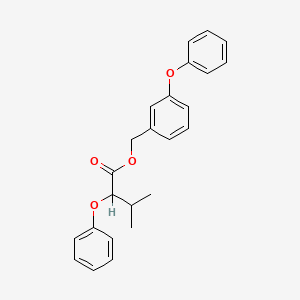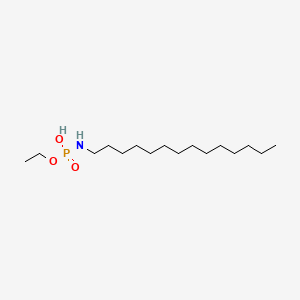
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinedione core, which is a common structure in many biologically active molecules, and an oxazolidinyl group, which is known for its role in enhancing biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Oxazolidinyl Group: The oxazolidinyl group can be introduced via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Attachment of the Methyl and Ethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinyl group, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the imino group, converting it to an amino group.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted pyrimidinedione derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The oxazolidinyl group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The presence of the pyrimidinedione core is crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The oxazolidinyl group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the pyrimidinedione core can interact with nucleic acids, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-amino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-
Uniqueness
The unique combination of the pyrimidinedione core and the oxazolidinyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- provides it with distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds.
Propriétés
Numéro CAS |
131652-76-1 |
|---|---|
Formule moléculaire |
C11H16N4O3 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-[2-[(4R)-2-imino-3-methyl-1,3-oxazolidin-4-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O3/c1-7-5-15(11(17)13-9(7)16)4-3-8-6-18-10(12)14(8)2/h5,8,12H,3-4,6H2,1-2H3,(H,13,16,17)/t8-/m1/s1 |
Clé InChI |
ZCXFSPSLNQBDBG-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)CC[C@@H]2COC(=N)N2C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCC2COC(=N)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


